2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets .
Mode of Action
Similar compounds have been shown to undergo reactions at the benzylic position . These reactions typically involve the removal of a hydrogen atom, resulting in a resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by various factors, including their chemical structure and the physiological conditions of the body .
Result of Action
Similar compounds have been shown to exhibit substantial antiviral activity .
Action Environment
The activity of similar compounds can be influenced by various environmental factors .
Advantages and Limitations for Lab Experiments
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its high cost, the difficulty of synthesizing it in large quantities, and the lack of well-characterized animal models for studying its effects.
Future Directions
There are several future directions for research on 2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide. One direction is to explore its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia, depression, and addiction. Another direction is to investigate its effects on other GPCRs and to identify other allosteric modulators with similar properties. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its long-term effects on brain function and behavior.
Scientific Research Applications
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide has been studied for its potential therapeutic properties in various fields, including neuroscience, pharmacology, and psychiatry. One of the main research areas of this compound is its ability to modulate GPCRs, which are involved in many physiological processes and are targets for many drugs. This compound has been shown to act as an allosteric modulator of dopamine D2 receptors, which are implicated in several psychiatric disorders, including schizophrenia, depression, and addiction.
properties
IUPAC Name |
2-methoxy-5-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-16-10-7-14(8-11-16)21-17-5-3-4-6-18(17)23(27-26-21)25-15-9-12-20(30-2)19(13-15)22(24)28/h3-13H,1-2H3,(H2,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXROMBPCYPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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